molecular formula C17H14Cl3F3N4O B2637915 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1119244-29-9

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone

Cat. No. B2637915
CAS RN: 1119244-29-9
M. Wt: 453.67
InChI Key: RSXNCXYNCRQLCL-UHFFFAOYSA-N
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Description

“[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, and a diazepane ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines (TFMP) as key structural motifs . The TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C20H12Cl2F6N4O2, and its molecular weight is 525.23 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For instance, one of the intermediates in its synthesis could be formed by a Pd-catalyzed coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine (TFMP), a key structural motif in this compound, is known for its distinctive physical-chemical properties, which are thought to be due to the combination of the unique properties of the fluorine atom and the pyridine moiety .

Future Directions

The demand for TFMP derivatives, which include this compound, has been increasing steadily in the last 30 years . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of the compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone interacts with its target, the PPTases, by inhibiting their function . This inhibition is achieved at submicromolar levels, and the compound shows no activity towards the human orthologue of PPTases .

Biochemical Pathways

The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the function of PPTases .

Pharmacokinetics

The pharmacokinetic profile of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone includes in vitro absorption, distribution, metabolism, and excretion . The compound also demonstrates high oral bioavailability and low to moderate clearance in preclinical species .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of PPTases .

Action Environment

The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound .

properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNCXYNCRQLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-4-(3,6-dichloropyridine-2-carbonyl)-1,4-diazepane

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